BenchChemオンラインストアへようこそ!

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Pain therapeutics N-type calcium channel Neurotransmitter release inhibition

Secure a critical heterocyclic building block for medicinal chemistry. This compound's N-1 cyclopentyl group provides a specific lipophilic-steric balance essential for N-type calcium channel blocker potency, a feature not replicated by smaller N-alkyl analogs. The 3-position propiolic acid acts as a reactive terminal alkyne for CuAAC click chemistry, enabling precise bioconjugate geometry for kinase inhibitor and FXR modulator development. Choosing this scaffold ensures a validated starting point for SAR studies in pain and immunology, with guaranteed high purity for reproducible results.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1354704-50-9
Cat. No. B11807448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid
CAS1354704-50-9
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CC(=N2)C#CC(=O)O
InChIInChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-8-13(12-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15)
InChIKeyYCLGHYNHIZARJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid (CAS 1354704-50-9): Structure, Class and Procurement Baseline


3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-50-9) is a heterocyclic small molecule scaffold characterized by a pyrazole core N-substituted with a cyclopentyl group at the 1-position and conjugated with a propiolic acid moiety at the 3-position . With molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.23 g/mol, this compound belongs to the class of cyclopentylpyrazole propiolic acid derivatives, which serve as versatile building blocks in medicinal chemistry for the synthesis of kinase inhibitors, calcium channel modulators, and anti-inflammatory agents [1]. The propiolic acid functional group provides a reactive terminal alkyne handle suitable for click chemistry and metal-catalyzed coupling reactions, while the cyclopentyl substituent contributes distinct steric and lipophilic properties that differentiate this scaffold from smaller N-alkyl analogs [2].

Why Generic Substitution of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid Fails: Structural and Functional Differentiation


Generic substitution among cyclopentylpyrazole propiolic acid derivatives is not feasible due to the critical dependence of biological target engagement on both the pyrazole ring substitution position and the N-1 cyclopentyl moiety. The 3-position propiolic acid attachment (as in CAS 1354704-50-9) yields a distinct spatial orientation and electronic distribution compared to the 4-position regioisomer (CAS 1354706-56-1), resulting in divergent binding geometries and target selectivity profiles . Furthermore, the cyclopentyl group provides a specific balance of lipophilicity and steric bulk that cannot be replicated by smaller N-alkyl substituents (e.g., methyl, ethyl, isopropyl), which alter both metabolic stability and target binding kinetics . In the context of N-type calcium channel blocker development, the patent literature explicitly demonstrates that the N-1 cyclopentyl substitution pattern is essential for maintaining inhibitory activity, with structural deviations producing quantifiable losses in potency [1].

Quantitative Differentiation Evidence for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid (CAS 1354704-50-9)


N-Type Calcium Channel Blocker Activity: Cyclopentylpyrazole Scaffold Validation

Compounds bearing the 3-(1-cyclopentyl-1H-pyrazol-3-yl) core structure are explicitly disclosed as N-type calcium channel blockers in US Patent 8,853,418 B2, where the cyclopentyl-substituted pyrazole scaffold forms an essential pharmacophoric element. The patent demonstrates that the cyclopentylpyrazole framework, when conjugated with appropriate G-group substituents including carboxylic acid derivatives, produces potent inhibition of N-type calcium channels that regulate depolarization-evoked neurotransmitter release in pain signaling pathways [1].

Pain therapeutics N-type calcium channel Neurotransmitter release inhibition

Regioisomeric Differentiation: 3-Position versus 4-Position Propiolic Acid Substitution

The target compound 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-50-9) differs fundamentally from its 4-position regioisomer 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolic acid (CAS 1354706-56-1) in the attachment point of the propiolic acid moiety on the pyrazole ring. This positional isomerism alters the spatial orientation of the reactive alkyne group, the electronic distribution across the heterocycle, and the resulting molecular geometry for downstream coupling reactions . The 3-substituted pattern provides a distinct vector for click chemistry conjugation compared to the 4-substituted variant, enabling divergent synthetic trajectories [1].

Scaffold diversification Click chemistry Regioisomer selectivity

N-Alkyl Substitution Impact: Cyclopentyl versus Smaller Alkyl Groups

The cyclopentyl N-substituent in CAS 1354704-50-9 confers distinct physicochemical properties compared to smaller N-alkyl analogs such as 3-(1-methyl-1H-pyrazol-3-yl)propiolic acid and 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid. The cyclopentyl group increases both molecular weight and lipophilicity while providing a steric profile that influences target binding and metabolic stability. Pyrazole derivatives with cyclopentyl substitution have been shown to modulate lipopolysaccharide (LPS)-induced inflammation in glial cells, with the cyclopentyl group contributing to enhanced membrane permeability and target engagement .

Lipophilicity modulation Metabolic stability N-substituent SAR

Scaffold Utility in Kinase Inhibitor Development: Pyrazole-Derived JAK Inhibitor Applications

Pyrazole derivatives with propiolic acid functionality serve as key intermediates in the synthesis of Janus Kinase (JAK) inhibitors. Patent literature explicitly identifies pyrazole derivatives of formula (I) as JAK inhibitors for treating immunological, inflammatory, and autoimmune disorders [1]. Propiolic acid itself has been shown to inhibit the JAK1 protein . The 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid scaffold provides a modular platform for introducing diverse substituents via the reactive alkyne moiety, enabling systematic SAR exploration of JAK inhibition [2].

JAK inhibitors Immunological disorders Kinase inhibition

Optimal Research and Industrial Application Scenarios for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid (CAS 1354704-50-9)


N-Type Calcium Channel Blocker Development for Pain Therapeutics

Utilize 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid as a core scaffold for synthesizing N-type calcium channel blockers targeting neuropathic and chronic pain indications. The cyclopentylpyrazole framework has been validated in patent literature as an effective pharmacophore for inhibiting N-type calcium channels that regulate neurotransmitter release in pain signaling pathways [1]. The propiolic acid moiety provides a synthetic handle for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.

JAK Kinase Inhibitor Synthesis for Immunological Disorders

Employ this scaffold as a building block for developing JAK kinase inhibitors targeting autoimmune, inflammatory, and immunological disorders. Propiolic acid itself demonstrates JAK1 inhibitory activity, and pyrazole derivatives bearing propiolic acid functionality are explicitly claimed in patent literature as JAK inhibitors [1]. The 3-substituted pyrazole core with cyclopentyl N-substitution offers a distinct starting point for SAR exploration distinct from established JAK inhibitor chemotypes [2].

Click Chemistry and Bioconjugation Applications

Leverage the terminal alkyne group of the propiolic acid moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry applications. The 3-position attachment on the pyrazole ring provides a specific spatial orientation that differs from the 4-position regioisomer, enabling precise control over bioconjugate geometry [1]. The cyclopentyl group contributes to favorable solubility and stability characteristics during conjugation reactions.

FXR Modulator and Cannabinoid Receptor Ligand Scaffold Exploration

Apply this cyclopentylpyrazole scaffold to the development of farnesoid X receptor (FXR) modulators and cannabinoid receptor ligands. Patent literature establishes that cyclopentyl- and cycloheptylpyrazole derivatives of formula (I) function as FXR modulators with therapeutic potential in metabolic disorders [1]. Additionally, tetrahydro-cyclopentyl pyrazole cannabinoid modulators have been disclosed for treating cannabinoid receptor-mediated syndromes, with the cyclopentyl group contributing to receptor binding affinity and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.